2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a heterocyclic compound containing a thiazole ring substituted with bromine, methyl, and sulfonamide groups. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules .
Vorbereitungsmethoden
The synthesis of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide typically involves the bromination of a thiazole precursor. One common method includes the reaction of a thiazole derivative with bromine under controlled conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include bromine, thiourea, and various solvents. .
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide can be compared with other thiazole derivatives such as:
2-Bromo-5-methylthiazole: Similar structure but lacks the sulfonamide group, leading to different biological activities.
2,4-Disubstituted thiazoles: These compounds have diverse substituents at positions 2 and 4, resulting in varied biological effects
Eigenschaften
Molekularformel |
C6H9BrN2O2S2 |
---|---|
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
2-bromo-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H9BrN2O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3 |
InChI-Schlüssel |
ORZUICIJJOJNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)Br)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.